N-(Amino-PEG3)-N-bis(PEG3-Boc)
Overview
Description
N-(Amino-PEG3)-N-bis(PEG3-Boc) is a polyethylene glycol (PEG) derivative that contains an amino group and two Boc-protected amino groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG3)-N-bis(PEG3-Boc) typically involves the reaction of a PEG linker with an amino group and Boc-protected amino groups. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) under reductive amination conditions . The Boc group can be deprotected under mild acidic conditions to free the amine .
Industrial Production Methods
Industrial production methods for N-(Amino-PEG3)-N-bis(PEG3-Boc) involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the compound to achieve high purity levels, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions
N-(Amino-PEG3)-N-bis(PEG3-Boc) undergoes various types of reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions
Carboxylic Acids and Activated Esters: Used in substitution reactions to form amide bonds.
Carbonyl Compounds (Ketones, Aldehydes): Used in reductive amination to form C-N bonds.
Mild Acidic Conditions: Used to deprotect the Boc group and free the amine.
Major Products Formed
The major products formed from these reactions include amide bonds and C-N bonds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Amino-PEG3)-N-bis(PEG3-Boc) has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase solubility and reactivity.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their solubility and stability.
Industry: Applied in the synthesis of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(Amino-PEG3)-N-bis(PEG3-Boc) involves its ability to react with various functional groups, such as carboxylic acids, activated esters, and carbonyl compounds. The PEG spacer increases solubility in aqueous media, facilitating its use in various applications . The Boc-protected amino groups can be deprotected under mild acidic conditions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-Amido-PEG3-amine: Contains an amino group and a Boc-protected amino group, similar to N-(Amino-PEG3)-N-bis(PEG3-Boc).
Boc-amino-PEG3-amine: Another PEG linker with an amino group and a Boc-protected amino group.
Uniqueness
N-(Amino-PEG3)-N-bis(PEG3-Boc) is unique due to its dual Boc-protected amino groups, which provide additional functionalization options compared to similar compounds with only one Boc-protected amino group .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N2O13/c1-33(2,3)48-31(37)7-13-39-19-25-45-28-22-42-16-10-36(12-18-44-24-30-47-27-21-41-15-9-35)11-17-43-23-29-46-26-20-40-14-8-32(38)49-34(4,5)6/h7-30,35H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLMBLMSQXPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101656 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055042-62-9 | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055042-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-, 1,25-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901101656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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